molecular formula C13H8ClFN2OS B1677975 2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol CAS No. 852400-39-6

2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol

Cat. No. B1677975
M. Wt: 294.73 g/mol
InChI Key: MLWMNCBZZIJMOU-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), which is an attractive drug target in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds reveals specific hydrogen bonding patterns and molecular arrangement present within the molecule .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds has been reported . All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives, including those related to 2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol, exhibit significant biological activities, such as antimicrobial and anti-inflammatory effects. The synthesis of new thienopyrimidine derivatives has shown remarkable activity towards fungi, bacteria, and inflammation, suggesting their potential as bioactive compounds in medicinal chemistry (Tolba et al., 2018).

Analgesic and Anti-Inflammatory Activities

Another study focused on novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, indicating their potent anti-inflammatory and analgesic activities. The nature of the substituent played a major role in these activities, with chlorophenyl substitution exhibiting potent effects, thereby underscoring the importance of structural modifications in enhancing biological activities (Muralidharan et al., 2019).

Fungicidal Activities

Research into fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, related to the thienopyrimidine structure, demonstrated fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea. These findings highlight the potential of thienopyrimidine derivatives in agricultural applications as fungicides, offering a chemical basis for the development of new antifungal agents (Ren et al., 2007).

Antihyperlipidemic Activity

A study on 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones revealed their antihyperlipidemic activity in animal models. Among the synthesized compounds, specific derivatives were found to lower serum triglyceride levels comparably to established drugs, indicating their potential as antihyperlipidemic agents (Shishoo et al., 1990).

Optical and Sensor Properties

The synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a star-shaped D–π–A system revealed distinct absorption and emission wavelengths controlled by the donor effect of the terminal aryl groups. This property enables the use of such compounds as polarity or proton sensors, demonstrating the relevance of thienopyrimidine derivatives in material science and sensor technology (Muraoka et al., 2016).

properties

IUPAC Name

2-(chloromethyl)-5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2OS/c14-5-10-16-12(18)11-9(6-19-13(11)17-10)7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWMNCBZZIJMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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